molecular formula C21H20N2O3 B2355265 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034260-87-0

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2355265
CAS No.: 2034260-87-0
M. Wt: 348.402
InChI Key: NYWYQDATAVWPHQ-UHFFFAOYSA-N
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Description

This compound features a 5-phenylisoxazole-3-carboxamide core linked to a 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl group. The isoxazole ring and methoxy-substituted dihydroindenyl moiety contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-21(12-16-9-5-6-10-17(16)13-21)14-22-20(24)18-11-19(26-23-18)15-7-3-2-4-8-15/h2-11H,12-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWYQDATAVWPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Generation

Nitrile oxides are generated in situ from aldoximes using oxidizing agents such as (diacetoxyiodo)benzene (DIB) or Oxone. For example, benzaldoxime (derived from benzaldehyde and hydroxylamine) is treated with DIB in dichloromethane to form the corresponding nitrile oxide.

1,3-Dipolar Cycloaddition

The nitrile oxide undergoes [3 + 2] cycloaddition with phenylacetylene in tetrahydrofuran (THF) at 0–25°C for 6–12 hours, yielding 5-phenylisoxazole-3-carboxylic acid ethyl ester. Hydrolysis with lithium hydroxide in aqueous THF affords the carboxylic acid (yield: 72–85%).

Table 1: Optimization of Cycloaddition Conditions

Oxidizing Agent Solvent Temperature (°C) Yield (%)
DIB THF 25 85
Oxone Acetone 0 78
NCS CH₂Cl₂ -10 65

Synthesis of 2-Methoxy-2,3-dihydro-1H-inden-2-ylmethylamine

Indanone Core Formation

A Friedel-Crafts acylation strategy is employed. Methoxy-substituted benzene derivatives react with methacrylic acid in the presence of Eaton’s reagent (P₄O₁₀ in methanesulfonic acid) at 50–55°C for 2 hours, yielding 2-methoxy-2,3-dihydro-1H-inden-1-one (yield: 65%).

Reductive Amination

The indanone is converted to its corresponding imine via condensation with ammonium acetate in ethanol. Subsequent reduction using sodium cyanoborohydride in methanol at pH 5–6 produces 2-methoxy-2,3-dihydro-1H-inden-2-ylmethylamine (yield: 58%).

Table 2: Key Spectral Data for Intermediate Amine

Spectral Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 3.72 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂NH₂), 2.90–2.75 (m, 4H, indenyl-CH₂)
IR (KBr) 3360 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C)

Amide Coupling Reaction

Acid Chloride Formation

5-Phenylisoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux for 2 hours to form the corresponding acid chloride.

Nucleophilic Acylation

The acid chloride reacts with 2-methoxy-2,3-dihydro-1H-inden-2-ylmethylamine in the presence of triethylamine (TEA) in THF at 0°C. The mixture is stirred overnight, yielding the target compound after purification via silica gel chromatography (yield: 74%).

Table 3: Coupling Reaction Optimization

Coupling Agent Base Solvent Yield (%)
SOCl₂ TEA THF 74
HATU DIPEA DMF 68
EDCI/HOBt NMM CH₂Cl₂ 62

Structural Characterization and Validation

The final product is characterized using:

  • ¹H NMR : δ 8.21 (s, 1H, isoxazole-H), 7.65–7.20 (m, 5H, Ph-H), 4.10 (d, 2H, CH₂NH), 3.75 (s, 3H, OCH₃).
  • IR : 1665 cm⁻¹ (amide C=O), 1540 cm⁻¹ (isoxazole C=N).
  • HRMS : [M+H]⁺ calculated for C₂₂H₂₃N₂O₃: 379.1658; found: 379.1661.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that compounds similar to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide exhibit promising antiviral activities. For instance, studies have shown that related compounds can inhibit the replication of viruses such as Chikungunya by targeting specific viral proteins involved in the replication process. The structural features of this compound may enhance its interaction with these biological targets, leading to improved therapeutic effects.

Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Preliminary investigations suggest that its unique combination of functionalities may allow for exploration in anti-inflammatory and anticancer research. The mechanism of action could involve modulation of biological pathways that are crucial for cancer cell proliferation and survival.

Chemical Reactivity and Synthesis

This compound can undergo various chemical reactions typical for amides and heterocycles. It may participate in hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. Additionally, the isoxazole ring can engage in electrophilic aromatic substitution reactions while the methoxy group may be involved in nucleophilic substitution reactions.

The synthesis of this compound typically involves multi-step organic synthesis techniques. One proposed method includes the formation of the isoxazole ring through cyclization reactions involving appropriate precursors such as hydrazones or oximes. Subsequent steps may involve introducing the methoxy group and final amide formation through coupling reactions with carboxylic acids or their derivatives.

Interaction Studies

Understanding the interaction between this compound and specific viral proteins or cellular targets is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance or nuclear magnetic resonance spectroscopy could be employed to assess the compound's pharmacodynamics and binding affinity.

Case Studies and Research Findings

Several studies have documented findings relevant to the applications of this compound:

Study Focus Findings
Study on Antiviral ActivityInvestigated related compoundsShowed efficacy against Chikungunya virus replication by targeting viral proteins
Anticancer ResearchEvaluated structural analogsIndicated significant biological activity against various cancer cell lines
Synthesis TechniquesExplored synthetic routesHighlighted multi-step synthesis involving cyclization and coupling reactions

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Mechanistic Insights

  • MET Induction : ML327 shares the 5-phenylisoxazole-3-carboxamide core but replaces the dihydroindenyl group with a nicotinamide-derived chain. This structural difference suggests that the dihydroindenyl group in the target compound may alter target specificity or potency in MET-related pathways .
  • The quinoline-based BChE inhibitor () demonstrates that dihydroindenyl-piperidine substitutions enhance enzyme binding, whereas the target compound’s isoxazole ring may favor different interaction profiles .
  • Toxicity and Reactivity :
    • N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide () exhibits acute oral toxicity (Category 4), suggesting that phenylisoxazole carboxamides require careful substituent optimization to balance efficacy and safety .

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula: C19_{19}H21_{21}N3_{3}O4_{4}
  • Molecular Weight: 359.39 g/mol
  • CAS Number: 2034445-78-6

The compound features an isoxazole ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties. The methoxy group and the indene moiety contribute to its unique reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving hydrazones or oximes.
  • Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using methyl iodide in the presence of a base.
  • Amide Formation: The final step involves coupling the isoxazole derivative with an appropriate amine to form the carboxamide bond .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, indicating potential efficacy against various pathogens:

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate activity
Gram-negative bacteriaSelective action against specific strains
Fungi (e.g., Candida)Antifungal activity observed

In particular, compounds similar to this compound have shown significant antifungal activity against Candida species and selective action against Micrococcus luteus and some Gram-negative microorganisms like Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.21 µM .

Antiviral Activity

Research indicates that compounds in this structural class may exhibit antiviral properties. For instance, similar derivatives have been shown to inhibit Chikungunya virus replication by targeting viral proteins involved in the replication process. This suggests that this compound could be further explored for its antiviral potential.

Case Studies

  • Antimicrobial Evaluation:
    In a study evaluating the antimicrobial activity of various derivatives, N-(substituted phenyl)isoxazoles demonstrated significant inhibition zones against selected pathogens, indicating their potential as therapeutic agents .
  • Antiviral Screening:
    Compounds structurally related to N-(indene-derived)isoxazoles were screened for antiviral activity against Chikungunya virus, showing promising results that warrant further investigation into their mechanisms of action.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis involves four critical steps ():

Indene moiety formation : Cyclization of 2-phenylpropionic acid derivatives.

Methoxy group introduction : Methylation using methyl iodide (CH3I) with potassium carbonate (K2CO3) as a base.

Isoxazole ring attachment : 1,3-dipolar cycloaddition between nitrile oxides and alkenes.

Carboxamide formation : Reaction of the isoxazole intermediate with an amine (e.g., HATU/DMAP coupling).

Q. Key conditions :

  • Solvents like DMF or DMSO enhance reaction efficiency.
  • Temperature control (e.g., reflux for cycloaddition) minimizes side reactions.
  • Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers characterize the compound’s purity and structural integrity post-synthesis?

  • Analytical techniques :
    • HPLC : Quantifies purity using C18 columns with UV detection (λ = 254 nm).
    • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural motifs (e.g., methoxy singlet at δ 3.3 ppm, isoxazole protons at δ 6.5–7.2 ppm).
    • Mass spectrometry (HRMS) : Validates molecular weight (C21H20N2O3; [M+H]<sup>+</sup> = 349.1548) .

Advanced Research Questions

Q. What in vitro models have been used to evaluate its anticancer activity, and what were the key findings?

  • Cell lines tested : Huh7 (liver), MCF7 (breast), HCT116 (colon) cancer cells.
  • Assays : Sulforhodamine B (SRB) assay for cytotoxicity (IC50 range: 0.7–35.2 µM).
  • Mechanistic insights :
    • Induces G0/G1 cell cycle arrest in Huh7 cells via CDK4 downregulation.
    • Selectivity index (SI) of 3.5–8.2 against normal MCF12A breast cells .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

  • Methodological considerations :
    • Standardize assay protocols (e.g., SRB vs. MTT; incubation time variations).
    • Validate cell line authenticity (STR profiling) to rule out cross-contamination.
    • Control for batch-to-batch compound purity (HPLC >98%).
  • Statistical tools : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of IC50 variability .

Q. What structural features contribute to its selectivity toward cancer cells?

  • Key moieties :
    • Methoxy group : Enhances membrane permeability via lipophilicity (logP = 2.8).
    • Isoxazole-carboxamide : Targets ATP-binding pockets in kinases (e.g., CDK4).
  • Comparative studies : Analogues lacking the methoxy group show reduced SI (1.2–2.1), highlighting its role in selectivity .

Methodological Guidance

Q. How to optimize reaction conditions for large-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer (residence time: 10–15 min at 80°C).
  • Ultrasound-assisted synthesis : Reduces reaction time by 40% (e.g., isoxazole cycloaddition in 2 hr vs. 4 hr) .

Q. What crystallographic tools are recommended for structural analysis?

  • SHELX suite : Use SHELXL for refinement (R-factor <5%) and SHELXS for structure solution.
  • ORTEP-3 : Graphical interface for thermal ellipsoid visualization (e.g., confirming methoxy conformation) .

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